molecular formula C12H7BrS3 B13050832 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene

2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene

Cat. No.: B13050832
M. Wt: 327.3 g/mol
InChI Key: GCNZRRQXIYAOLL-UHFFFAOYSA-N
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Description

2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs similar cross-coupling techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

Properties

Molecular Formula

C12H7BrS3

Molecular Weight

327.3 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene

InChI

InChI=1S/C12H7BrS3/c13-8-5-7-15-12(8)11-4-3-10(16-11)9-2-1-6-14-9/h1-7H

InChI Key

GCNZRRQXIYAOLL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=C(C=CS3)Br

Origin of Product

United States

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